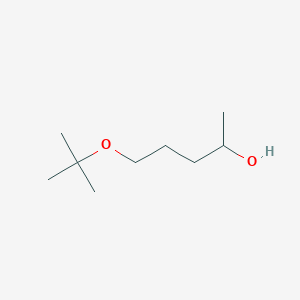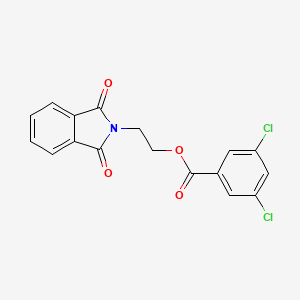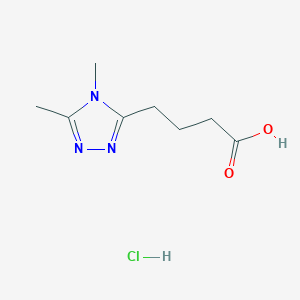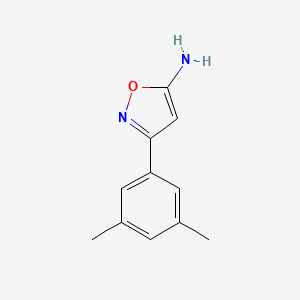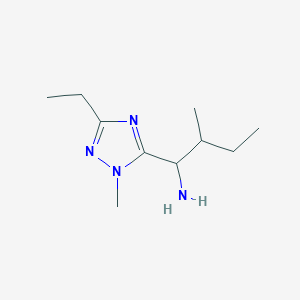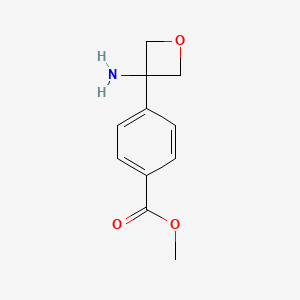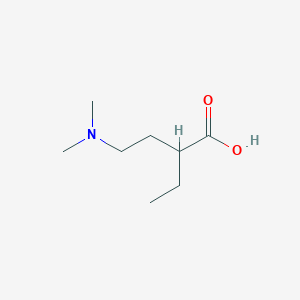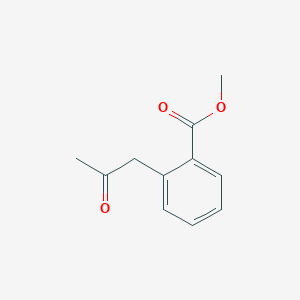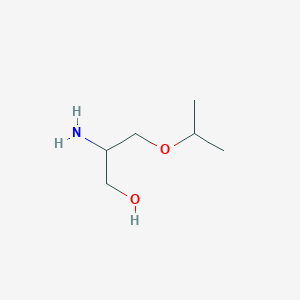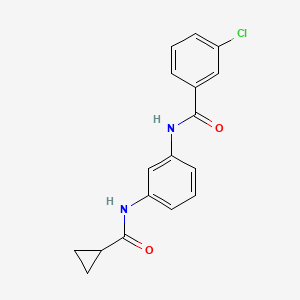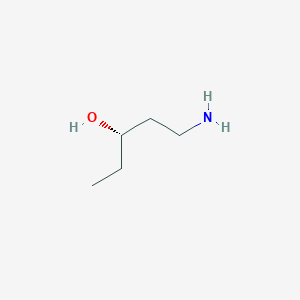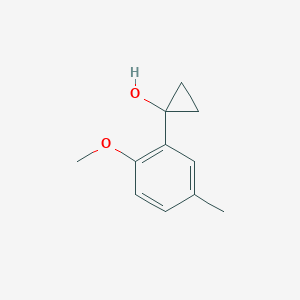
1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound features a cyclopropanol ring substituted with a methoxy and a methyl group on the phenyl ring, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzyl chloride with cyclopropanol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropanol ring may also play a role in stabilizing the compound’s conformation, enhancing its biological activity .
Comparison with Similar Compounds
1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol can be compared with similar compounds such as:
1-(2-Methoxyphenyl)cyclopropan-1-ol: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(2-Methylphenyl)cyclopropan-1-ol: Lacks the methoxy group, influencing its solubility and interaction with molecular targets.
1-(2-Methoxy-5-chlorophenyl)cyclopropan-1-ol: The presence of a chlorine atom instead of a methyl group can significantly alter its chemical properties and applications.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-10(13-2)9(7-8)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
XJJSJNZNWSSNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)

